molecular formula C8H9N5 B2769917 5-(6-methylpyridin-2-yl)-4H-1,2,4-triazol-3-amine CAS No. 1016520-74-3

5-(6-methylpyridin-2-yl)-4H-1,2,4-triazol-3-amine

Cat. No.: B2769917
CAS No.: 1016520-74-3
M. Wt: 175.195
InChI Key: IPWZWBDTLMLQND-UHFFFAOYSA-N
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Description

5-(6-methylpyridin-2-yl)-4H-1,2,4-triazol-3-amine is a heterocyclic compound that features a triazole ring fused with a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-methylpyridin-2-yl)-4H-1,2,4-triazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methylpyridine-2-carboxylic acid hydrazide with formamide, followed by cyclization to form the triazole ring. The reaction conditions often include heating the mixture to temperatures around 150-200°C for several hours to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that facilitate the cyclization process can also enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(6-methylpyridin-2-yl)-4H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

5-(6-methylpyridin-2-yl)-4H-1,2,4-triazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.

Mechanism of Action

The mechanism of action of 5-(6-methylpyridin-2-yl)-4H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways involved depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    N-1H-indazol-5-yl-2-(6-methylpyridin-2-yl)quinazolin-4-amine: Shares a similar pyridine structure but differs in the fused ring system.

    2-(6-methylpyridin-2-yl)-N-pyridin-4-ylquinazolin-4-amine: Another compound with a pyridine ring but with different substituents and functional groups.

Uniqueness

5-(6-methylpyridin-2-yl)-4H-1,2,4-triazol-3-amine is unique due to its specific triazole-pyridine fusion, which imparts distinct chemical and biological properties

Biological Activity

5-(6-methylpyridin-2-yl)-4H-1,2,4-triazol-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a triazole ring fused with a pyridine ring, contributing to its unique chemical properties. The molecular formula is C8H9N5C_8H_9N_5 with a molecular weight of 175.19 g/mol. It is classified under the 1,2,4-triazole derivatives, known for their wide-ranging pharmacological profiles.

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors. A common method includes the reaction of 6-methylpyridine-2-carboxylic acid hydrazide with formamide at elevated temperatures (150-200°C) to facilitate cyclization into the triazole structure. In industrial settings, continuous flow reactors may be used to optimize yields and reaction conditions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It may act as an enzyme inhibitor or receptor modulator by binding to active sites and altering their function .

Anticancer Activity

Research has highlighted the potential of this compound in cancer therapy. For instance, a study demonstrated that derivatives of this compound exhibited potent inhibitory activity against TGF-β type I receptor kinase (ALK5), with an IC50 value as low as 0.013 μM . This suggests significant promise for its use in cancer immunotherapy and antifibrotic treatments.

Antimicrobial Properties

The triazole moiety has been associated with various antimicrobial activities. Compounds containing the triazole structure have shown efficacy against a range of pathogens including bacteria and fungi. For example, derivatives have been tested against Methicillin-resistant Staphylococcus aureus (MRSA) and exhibited lower minimum inhibitory concentrations (MIC) compared to standard antibiotics like vancomycin .

Case Studies

Study Activity IC50/EC50 Target
Study 1Inhibition of ALK50.013 μMTGF-β type I receptor kinase
Study 2Antimicrobial against MRSAMIC: 0.046–3.11 μMBacterial pathogens
Study 3Antifungal activityMIC: variableFungal pathogens

Structure-Activity Relationship (SAR)

The biological activities of triazole derivatives are often influenced by their structural features. Modifications at specific positions on the triazole ring can enhance potency and selectivity against various biological targets. For instance, the introduction of electron-donating groups on the phenyl ring significantly improved antibacterial activity .

Properties

IUPAC Name

5-(6-methylpyridin-2-yl)-1H-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5/c1-5-3-2-4-6(10-5)7-11-8(9)13-12-7/h2-4H,1H3,(H3,9,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWZWBDTLMLQND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C2=NC(=NN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016520-74-3
Record name 5-(6-methylpyridin-2-yl)-4H-1,2,4-triazol-3-amine
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